5-Chloro-7-fluoro-1-benzofuran-2-carboxylic acid
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Overview
Description
5-Chloro-7-fluoro-1-benzofuran-2-carboxylic acid: Benzofuran compounds are characterized by a fused benzene and furan ring structure, which imparts unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-7-fluoro-1-benzofuran-2-carboxylic acid typically involves the cyclization of appropriately substituted phenols or phenoxyacetic acids. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs high-yielding and scalable methods such as proton quantum tunneling, which minimizes side reactions and enhances yield . The use of microwave-assisted synthesis has also been explored to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-7-fluoro-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the carboxylic acid group to an alcohol or aldehyde.
Substitution: Halogen substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogen exchange reactions often employ reagents like sodium iodide (NaI) in acetone.
Major Products:
Oxidation: Formation of benzofuran-2,3-dione derivatives.
Reduction: Formation of benzofuran-2-carboxaldehyde or benzofuran-2-methanol.
Substitution: Formation of various halogenated benzofuran derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-7-fluoro-1-benzofuran-2-carboxylic acid is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals .
Biology: Benzofuran derivatives, including this compound, have shown significant biological activities such as antibacterial, antifungal, and anticancer properties .
Medicine: The compound is explored for its potential therapeutic applications, including as an anticancer agent due to its ability to inhibit cell growth in various cancer cell lines .
Industry: In the industrial sector, benzofuran derivatives are used in the development of new materials and as intermediates in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 5-Chloro-7-fluoro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors critical for cell proliferation, leading to its anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
- 5-Chloro-4-amino-2,3-dihydrobenzofuran-7-carboxylic acid
- 5-Bromo-1-benzofuran-2-carboxylic acid
- 7-Fluoro-1-benzofuran-2-carboxylic acid
Comparison: 5-Chloro-7-fluoro-1-benzofuran-2-carboxylic acid is unique due to the presence of both chloro and fluoro substituents, which can enhance its biological activity and chemical reactivity compared to other benzofuran derivatives . The combination of these substituents can lead to improved pharmacokinetic properties and target specificity .
Properties
Molecular Formula |
C9H4ClFO3 |
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Molecular Weight |
214.58 g/mol |
IUPAC Name |
5-chloro-7-fluoro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H4ClFO3/c10-5-1-4-2-7(9(12)13)14-8(4)6(11)3-5/h1-3H,(H,12,13) |
InChI Key |
XGJPEHIFVMISDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(OC2=C(C=C1Cl)F)C(=O)O |
Origin of Product |
United States |
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